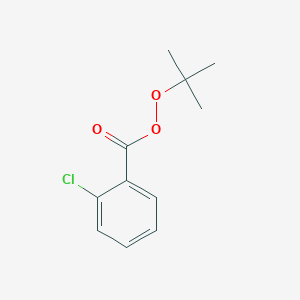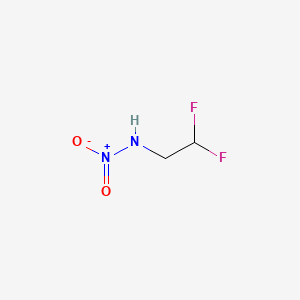
N-(2,2-difluoroethyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-difluoroethyl)nitramide is a chemical compound with the molecular formula C2H4F2N2O2 It is characterized by the presence of a difluoroethyl group attached to a nitramide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoroethyl)nitramide typically involves the electrophilic 2,2-difluoroethylation of nucleophiles such as thiols, amines, and alcohols. One common method utilizes a hypervalent iodine reagent, specifically (2,2-difluoroethyl)(aryl)iodonium triflate, to achieve the desired transformation . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2-difluoroethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the difluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluoroethyl derivatives.
Applications De Recherche Scientifique
N-(2,2-difluoroethyl)nitramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluoroethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism of action of N-(2,2-difluoroethyl)nitramide involves its interaction with molecular targets through the difluoroethyl group. This group can act as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific targets. The presence of electronegative fluorine atoms increases the acidity of the α-proton, tuning the compound’s specificity and affinity for its targets . Additionally, the C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,2-difluoroethyl)cyclobutanamine
- N-(2,2-difluoroethyl)cyclopropanamine
- N-(2,2-difluoroethyl)-8-ethoxy-4-methyl-1,4-dihydroquinazolin-2-amine
- N-(2,2-difluoroethyl)dodecan-1-amine
Uniqueness
N-(2,2-difluoroethyl)nitramide is unique due to its specific combination of a difluoroethyl group and a nitramide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds. The presence of the difluoroethyl group also allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
462-61-3 |
|---|---|
Formule moléculaire |
C2H4F2N2O2 |
Poids moléculaire |
126.06 g/mol |
Nom IUPAC |
N-(2,2-difluoroethyl)nitramide |
InChI |
InChI=1S/C2H4F2N2O2/c3-2(4)1-5-6(7)8/h2,5H,1H2 |
Clé InChI |
KUBJTDVSPIBFNL-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)F)N[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


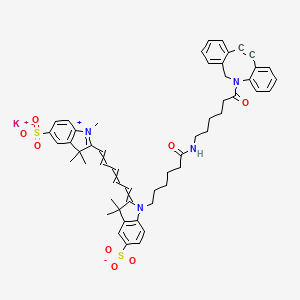
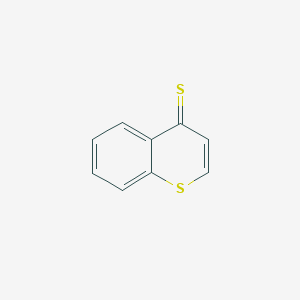
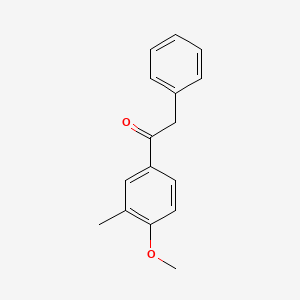


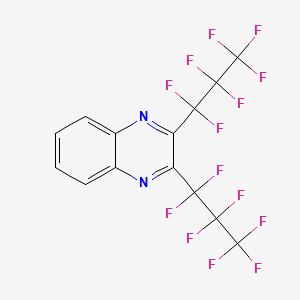
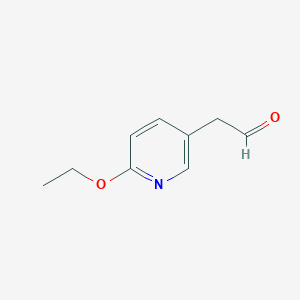
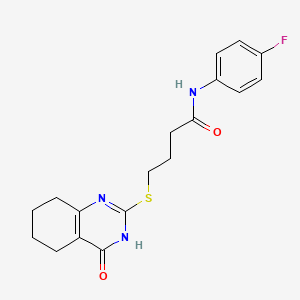
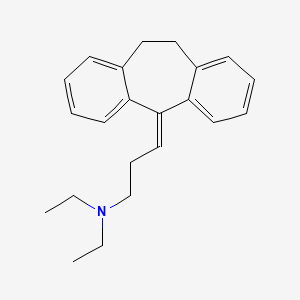
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
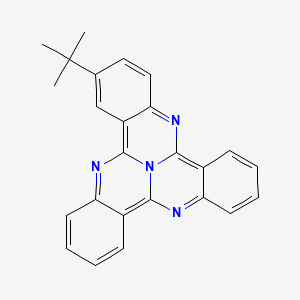
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)

